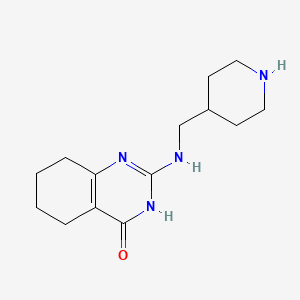
4-amino-5-chloro-6-fluoro-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-chloro-6-fluoro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, which significantly influence its chemical and physical properties. The unique combination of these substituents makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the amino group at the 4-position. This reaction typically requires specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-chloro-6-fluoro-1H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Under certain conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield derivatives with different substituents, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
4-amino-5-chloro-6-fluoro-1H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of amino, chloro, and fluoro groups allows the compound to engage in various interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-amino-5-chloro-6-fluoro-1H-pyridin-2-one include:
- 4-amino-3,5-dichloro-6-fluoro-2-pyridone
- 5-chloro-2,3,6-trifluoropyridine
- 4-amino-5-methyl-1H-pyridin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This combination allows for unique reactivity patterns and interactions, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H4ClFN2O |
|---|---|
Peso molecular |
162.55 g/mol |
Nombre IUPAC |
4-amino-5-chloro-6-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClFN2O/c6-4-2(8)1-3(10)9-5(4)7/h1H,(H3,8,9,10) |
Clave InChI |
QVODIJLSJYUQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(NC1=O)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)


![[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)

![Tert-butyl 4-[(4-chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870056.png)


![3-[(2,3-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13870068.png)
![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13870094.png)
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)


